N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
説明
N-(2,5-Dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:
- A 3-ethyl group at position 3 of the triazolo[4,5-d]pyrimidine core.
- A 2,5-dimethoxyphenylamine group at position 5.
Synthesis: Based on methods for similar compounds (e.g., ), this molecule is likely synthesized via nucleophilic substitution between 7-chloro-3-ethyl-triazolopyrimidine and 2,5-dimethoxyaniline in ethanol with triethylamine as a base, followed by purification via column chromatography .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(21-2)5-6-11(10)22-3/h5-8H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDDMARRJRORHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, a similar compound was found to induce apoptosis in MGC-803 cells, possibly through the mitochondrial pathway. This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1.
Biochemical Pathways
The compound affects the mitochondrial pathway, leading to apoptosis in cancer cells. The mitochondrial pathway is a crucial part of the intrinsic apoptotic pathway, which is one of the main mechanisms by which cells undergo programmed cell death. The up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) lead to a decrease in MMP, which triggers the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9/3, leading to apoptosis.
生物活性
N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, identified by its CAS number 899975-28-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₆O₂, with a molecular weight of approximately 300.32 g/mol. The compound features a triazolo-pyrimidine core that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₆O₂ |
| Molecular Weight | 300.32 g/mol |
| CAS Number | 899975-28-1 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazolo-pyrimidine derivatives. The compound this compound has shown promising in vitro activity against various cancer cell lines.
The triazole moiety in this compound contributes to its biological activity by acting as a hydrogen bond acceptor and donor. This structural feature enhances its binding affinity to biological targets such as enzymes involved in cancer proliferation and survival pathways.
In particular, studies have reported that compounds with similar structures exhibit IC₅₀ values in the low micromolar range against cancer cell lines such as HeLa (human cervical carcinoma) and CEM (human T-lymphocyte cells) .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 9.6 |
| CEM | 41 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and variations in the triazole and pyrimidine components significantly influence biological activity. For instance, the presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake .
Case Studies
- Study on Antiproliferative Effects : A study demonstrated that compounds with a similar triazolo-pyrimidine structure exhibited significant antiproliferative effects across several cancer cell lines. The most effective derivatives showed IC₅₀ values below 10 μM .
- Antiviral Efficacy : Another study highlighted the antiviral potential of triazole derivatives against HCV NS5B polymerase with IC₅₀ values around 0.35 μM for structurally related compounds . This suggests that this compound may also possess similar properties.
類似化合物との比較
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The triazolopyrimidine scaffold is highly modular, with substituents at positions 3, 5, and 7 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations
7-Substituents: The 2,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance π-π stacking in receptor binding compared to heteroaromatic substituents (e.g., vipadenant’s furan) .
Synthetic Yields: Amine substitutions at position 7 typically yield 74–81% in ethanol/triethylamine systems, suggesting the target compound’s synthesis would align with this range .
Biological Targets: While vipadenant targets adenosine receptors , other analogs show anti-tubercular () or PDE8 inhibitory activity (). The target compound’s activity remains uncharacterized but could be hypothesized based on structural parallels.
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions starting with functionalization of the triazolopyrimidine core. Key steps include:
- Core formation : Cyclocondensation of precursor amines with nitriles or carbonyl derivatives under acidic or basic conditions.
- Substituent introduction : Alkylation or aryl coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2,5-dimethoxyphenyl and ethyl groups .
- Optimization : Control reaction temperature (70–100°C) and pH to minimize side products. Use polar aprotic solvents (e.g., DMF, DCM) for solubility .
- Purification : Chromatography or recrystallization yields >90% purity. highlights thioether linkage formation requiring inert atmospheres to prevent oxidation .
Basic: Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (e.g., residual solvents). reports aromatic proton shifts at δ 6.5–8.5 ppm for triazolopyrimidine cores .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 356.1522 for C16H19N5O2) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for SAR studies .
Advanced: How can biological targets and mechanisms of action be investigated?
- Target Identification :
- Binding assays : Radioligand displacement studies (e.g., adenosine receptor antagonism, as seen in for related triazolopyrimidines) .
- Kinase profiling : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization .
- Mechanistic Studies :
Advanced: How to resolve contradictions in reported biological activities of similar derivatives?
- Data reconciliation : Compare assay conditions (e.g., cell type, incubation time). reports anti-cancer activity in HeLa cells, while notes variability due to thioether group oxidation .
- Dose-response validation : Replicate studies with standardized protocols (e.g., EC50 determination under matched pH/temperature) .
- Meta-analysis : Cross-reference structural analogs (e.g., ’s adenosine antagonist vs. ’s anti-thrombotic effects) to identify substituent-dependent activity .
Advanced: How does substituent variation on the triazolopyrimidine core influence pharmacological activity?
- Systematic substitution : Replace the 2,5-dimethoxyphenyl group with halogens or heterocycles (e.g., furan in ) to assess solubility/activity trade-offs .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding to ATP pockets in kinases .
- In vitro validation : Test substituted analogs in enzyme inhibition assays (e.g., IC50 shifts from 0.5 µM to >10 µM with bulkier groups) .
Advanced: What methods assess physicochemical properties like solubility and stability?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. LogP values >3 suggest lipid membrane permeability .
- Stability :
- Thermal : Differential Scanning Calorimetry (DSC) detects decomposition above 200°C .
- Oxidative : Monitor by HPLC under H2O2 exposure; thioether groups () are prone to oxidation .
Advanced: Which models evaluate pharmacokinetic profiles?
- In vitro :
- Microsomal stability : Incubate with liver microsomes; calculate half-life (t1/2) for metabolic liability .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis .
- In vivo :
- Rodent models : Measure bioavailability (AUC0–24h) after oral administration. notes fluorophenyl groups enhancing half-life .
Advanced: How to elucidate enzyme inhibition kinetics and isoform selectivity?
- Kinetic assays : Vary substrate concentration (e.g., ATP for kinases) to determine Km and Vmax. uses PDE8A/B isoforms to test selectivity .
- Isoform profiling : Screen against related enzymes (e.g., PDE3 vs. PDE8) using isoform-specific inhibitors as controls .
- Structural analysis : Co-crystallization with target enzymes (e.g., X-ray structures in ) identifies key binding residues .
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